2,4-Dichloro-6-methyl-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

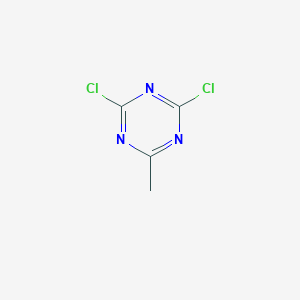

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUGAHPTVMZLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274566 | |

| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973-04-2 | |

| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-6-methyl-1,3,5-triazine CAS number and properties

An In-Depth Technical Guide to 2,4-Dichloro-6-methyl-1,3,5-triazine: A Versatile Synthetic Intermediate

Introduction

This compound stands as a pivotal heterocyclic compound, serving as a versatile and highly reactive intermediate in the landscape of organic and medicinal chemistry. Its utility is anchored in the 1,3,5-triazine core, an electron-deficient aromatic system that facilitates controlled, sequential reactions. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness this valuable building block.

Core Identity and Physicochemical Properties

A precise understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in research and development.

CAS Number: 1973-04-2[1]

Molecular Formula: C₄H₃Cl₂N₃

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 163.99 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 86-88 °C (lit.) | [2] |

| Boiling Point | 132-134 °C at 49 mmHg (lit.) | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | [3] |

| pKa | -1.40 ± 0.10 (Predicted) | [2] |

Core Reactivity Principles: The SNAr Mechanism

The synthetic versatility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The triazine ring's three electronegative nitrogen atoms create a significant electron deficiency, rendering the chlorine-bearing carbon atoms highly electrophilic and prime targets for nucleophilic attack.[4]

The substitution process follows a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electrophilic carbon atoms. This rate-determining step disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Chloride Elimination: Aromaticity is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group.[4]

A defining characteristic of chlorotriazine chemistry is the ability to orchestrate the sequential substitution of the two chlorine atoms. This control is typically achieved by manipulating the reaction temperature. The first substitution generally occurs at lower temperatures (e.g., 0 °C), while the second, more challenging substitution requires elevated temperatures (e.g., room temperature or higher).[4][5] This reactivity difference allows for the precise and stepwise introduction of different functional groups onto the triazine scaffold.[5][6]

Caption: The SNAr mechanism for nucleophilic substitution on the triazine core.

Synthesis and Production

The most common and practical route for synthesizing substituted 1,3,5-triazines begins with the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[6][7] To produce this compound, cyanuric chloride is typically reacted with a methylating agent, such as Methylmagnesium Bromide (a Grignard reagent), allowing for the selective substitution of one chlorine atom with a methyl group.[8]

Key Applications in Research and Development

The predictable reactivity of this compound makes it an invaluable tool for synthetic chemists.

-

Medicinal Chemistry Scaffold: The 1,3,5-triazine ring is recognized as a "privileged structure" in drug discovery.[4] Derivatives of this compound have been utilized in the synthesis of various biologically active molecules, including:

-

Peptide Synthesis: Dichloro- and monochloro-s-triazine derivatives have emerged as highly effective and economical coupling reagents for forming amide bonds in peptide synthesis.[6][9][10] They serve as efficient activators of carboxylic acids, facilitating the reaction with amines. Key advantages include rapid reaction times, low potential for racemization, and the generation of water-soluble byproducts, which simplifies purification.[9][10]

-

Derivatizing Reagents: Its ability to react with a wide array of nucleophiles makes it suitable for creating chiral derivatizing reagents used in the chromatographic separation of enantiomers.

-

Intermediate for Functional Materials: The triazine core is also integral to materials science, where its derivatives are used in the development of polymers, dyes, and UV absorbers.[7][11]

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol outlines a general procedure for the monosubstitution of this compound with a primary amine, a foundational reaction for building more complex molecules.

Objective: To synthesize a 2-chloro-4-(alkylamino)-6-methyl-1,3,5-triazine derivative.

Materials:

-

This compound

-

Primary amine (e.g., Butylamine) (1.0 equivalent)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.0 equivalent)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction and achieving selective monosubstitution.[12]

-

Reagent Addition: While stirring at 0 °C, add the primary amine (1.0 eq.) to the solution, followed by the dropwise addition of DIPEA (1.0 eq.).[12]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting triazine is consumed.[12]

-

Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure monosubstituted triazine.[4]

Caption: Experimental workflow for a controlled monosubstitution reaction.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13][14] Avoid breathing dust.[13]

-

Handling: Wash hands and skin thoroughly after handling.[13][14] Avoid contact with skin and eyes.[15]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]

-

Always consult the full Safety Data Sheet (SDS) before use.[13]

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry. Its predictable, temperature-dependent reactivity via the SNAr mechanism allows for the rational design and construction of a vast array of functionalized molecules. From developing novel therapeutic agents to creating advanced materials, the demonstrated success of its derivatives underscores the enduring importance of this triazine scaffold in scientific innovation.

References

- 1. This compound | 1973-04-2 [chemicalbook.com]

- 2. 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS#: 3638-04-8 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]

- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physicochemical properties of 2,4-Dichloro-6-methyl-1,3,5-triazine

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methyl-1,3,5-triazine

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound. This compound is a key heterocyclic building block, and a thorough understanding of its properties is essential for its effective application in synthetic chemistry.

Chemical Identity and Molecular Structure

This compound is a substituted heterocyclic compound built upon a stable 1,3,5-triazine core. The triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic nature significantly influences the reactivity of the substituents attached to the ring carbons. The two chlorine atoms are highly susceptible to nucleophilic substitution, making this molecule a versatile intermediate in the synthesis of more complex structures.[1] The methyl group, in contrast, is relatively inert under typical nucleophilic substitution conditions.

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1973-04-2[2] |

| Molecular Formula | C₄H₃Cl₂N₃[3] |

| Molecular Weight | 162.97 g/mol |

| IUPAC Name | This compound[3] |

| SMILES | CC1=NC(=NC(=N1)Cl)Cl[3] |

| InChI | InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3[3] |

digraph "2_4_Dichloro_6_methyl_1_3_5_triazine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="-1.3,0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl1 [label="Cl", pos="-2.6,-1.5!"]; Cl2 [label="Cl", pos="2.6,1.5!"]; C_Me [label="CH₃", pos="0,3!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1; C2 -- Cl1; C6 -- Cl2; N1 -- C_Me; }

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and use in chemical reactions. While specific experimental data for some properties of this exact compound are not extensively published, we can infer its likely characteristics based on closely related analogs such as 2,4-dichloro-6-methoxy-1,3,5-triazine.[4][5]

| Property | Predicted Value/Observation | Rationale/Reference |

| Appearance | White to off-white crystalline solid | Based on analogs like 2,4-dichloro-6-phenyl-1,3,5-triazine.[6] |

| Melting Point | Expected to be a solid with a defined melting point. For comparison, 2,4-dichloro-6-methoxy-1,3,5-triazine has a melting point of 86-88 °C.[5] | The presence of a planar, aromatic ring system and polar C-Cl bonds contributes to a stable crystal lattice. |

| Boiling Point | Expected to have a high boiling point. 2,4-dichloro-6-methoxy-1,3,5-triazine has a boiling point of 132-134 °C at 49 mmHg. | The molecular weight and polarity suggest significant intermolecular forces that require high energy to overcome. |

| Solubility | Limited solubility in water. Soluble in a range of organic solvents such as acetone, acetonitrile, dichloromethane, and tetrahydrofuran (THF).[4][7] | The hydrophobic triazine ring and methyl group limit aqueous solubility. Solubility in organic solvents is facilitated by dipole-dipole interactions.[7] |

Experimental Protocol for Solubility Determination

A robust understanding of a compound's solubility is paramount for its application in solution-phase chemistry. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of this compound.

Caption: Workflow for experimental solubility determination.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into multiple vials.

-

To each vial, add a known volume of a specific organic solvent (e.g., 2 mL).

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C).

-

Allow the solutions to equilibrate for an adequate period (typically 24-48 hours) to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze its concentration using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

| Technique | Expected Observations |

| ¹H NMR | A singlet in the aliphatic region (around 2.5-3.0 ppm) corresponding to the methyl protons. The exact chemical shift will depend on the deuterated solvent used. |

| ¹³C NMR | Three signals are expected: one for the methyl carbon and two for the triazine ring carbons. The carbons attached to chlorine will be downfield (around 170-175 ppm), and the carbon attached to the methyl group will also be in the aromatic region but at a slightly different chemical shift.[8][9] |

| IR Spectroscopy | Characteristic peaks for C=N stretching of the triazine ring (around 1500-1600 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in an approximate ratio of 9:6:1).[10] Fragmentation may involve the loss of a chlorine atom or the methyl group. |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.[1][11] The synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms on the cyanuric chloride is replaced by a methyl group. This is commonly achieved using an organometallic reagent such as a Grignard reagent (e.g., methylmagnesium bromide).[11]

Caption: General synthesis workflow for this compound.

Generalized Synthetic Protocol:

-

Dissolve cyanuric chloride in an anhydrous solvent like tetrahydrofuran (THF) and cool the solution in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in an appropriate solvent. The stoichiometry is controlled to favor monosubstitution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

-

Quench the reaction by carefully adding it to an acidic aqueous solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity

The two chlorine atoms on this compound are excellent leaving groups, making the compound a valuable substrate for nucleophilic aromatic substitution reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms to afford a variety of disubstituted triazine derivatives. The reactivity of the two chlorine atoms can be modulated by the reaction conditions, sometimes allowing for sequential and selective substitution.[1]

Caption: Reactivity of this compound in nucleophilic substitution.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several areas:

-

Drug Discovery: The triazine scaffold is a common feature in many biologically active compounds. This molecule serves as a starting point for the synthesis of novel compounds with potential therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][12]

-

Agrochemicals: Triazine derivatives have a long history of use as herbicides.[13] this compound can be used to synthesize new herbicidal compounds.

-

Materials Science: The triazine ring can be incorporated into polymers and other materials to impart specific properties such as thermal stability and flame retardancy.[12]

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound. Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a respirator if handling the compound as a powder or if there is a risk of generating dust.[15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a synthetically versatile building block with a rich chemistry centered around the nucleophilic substitution of its two chlorine atoms. Its predictable reactivity, coupled with the stability of the triazine core, makes it a valuable tool for the synthesis of a wide array of functional molecules for applications in medicine, agriculture, and materials science. A thorough understanding of its physicochemical properties and safe handling procedures is crucial for its effective and responsible use in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1973-04-2 [chemicalbook.com]

- 3. PubChemLite - this compound (C4H3Cl2N3) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS#: 3638-04-8 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 13. Cas 2113-00-0,2,4-dichloro-6-(trichloromethyl)-1,3,5-triazine | lookchem [lookchem.com]

- 14. echemi.com [echemi.com]

- 15. capotchem.cn [capotchem.cn]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Guide to the Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine from Cyanuric Chloride: A Mechanistic and Practical Approach

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine, a critical intermediate in the development of pharmaceuticals, herbicides, and reactive dyes.[1][2] The primary focus is on the robust and scalable C-C bond formation via the Grignard reaction with cyanuric chloride. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern reaction success and product purity. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this essential transformation.

Foundational Chemistry: The Unique Reactivity of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the cornerstone for the synthesis of a vast array of triazine derivatives. Its utility stems from the planar, aromatic, yet electron-deficient nature of the triazine ring, which makes the carbon atoms susceptible to nucleophilic attack.[3] The three chlorine atoms are not equally reactive. The substitution of the first chlorine atom deactivates the ring, making the subsequent substitution of the second and third chlorine atoms progressively more difficult.[1] This differential reactivity is the key to selectively synthesizing mono- and di-substituted triazines.

The most practical and widely adopted method for creating substituted 1,3,5-triazines involves the sequential and controlled nucleophilic substitution of each chloride atom.[1] This principle allows for the precise, stepwise introduction of different functional groups. For the synthesis of this compound, the objective is to replace a single chlorine atom with a methyl group, a classic carbon-carbon bond-forming reaction.

Synthetic Strategy: Organometallic Alkylation as the Method of Choice

While various C-C bond-forming reactions exist, the direct methylation of the electron-deficient triazine ring presents a unique challenge. Methods like Friedel-Crafts alkylation, which are effective for electron-rich aromatic systems, are generally unsuitable for the highly deactivated triazine nucleus.[4][5]

The most effective strategy involves the use of powerful carbon nucleophiles, namely organometallic reagents. Both Grignard (organomagnesium) and organolithium reagents are capable of this transformation.[6][7][8]

-

Grignard Reagents (R-MgX): Alkyl Grignard reagents are well-documented to react with one chlorine atom of cyanuric chloride to produce 2-alkyl-4,6-dichloro-s-triazines.[6][9] This method is often preferred due to the relative ease of preparation and handling of Grignard reagents compared to their organolithium counterparts.

-

Organolithium Reagents (R-Li): Organolithium compounds are even more powerful nucleophiles than Grignard reagents and can also be used effectively.[8][10] However, their higher reactivity can sometimes lead to challenges in controlling the reaction to achieve mono-substitution.[11]

This guide will focus on the Grignard reaction due to its proven scalability, selectivity, and extensive documentation in the literature.[9][12]

Reaction Mechanism

The core of the synthesis is a nucleophilic aromatic substitution. The highly polarized carbon-magnesium bond in the methylmagnesium halide (CH₃-MgX) renders the methyl group strongly nucleophilic. This "carbanion-like" methyl group attacks one of the electrophilic carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate. The aromaticity is then restored by the expulsion of the chloride ion, which forms a stable salt with the magnesium halide, driving the reaction to completion.

Caption: Mechanism of Grignard Alkylation on Cyanuric Chloride.

Detailed Experimental Protocol

This protocol describes a robust, one-pot procedure for the synthesis of this compound.[9][12] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents react violently with water and oxygen.

Materials and Equipment

| Reagents & Materials | Grade | Supplier | Key Considerations |

| Cyanuric Chloride (C₃Cl₃N₃) | ≥99% | Standard Supplier | Lachrymator; handle in a fume hood.[13] Reacts with moisture. |

| Methylmagnesium Bromide (CH₃MgBr) | 3.0 M solution in Diethyl Ether | Standard Supplier | Pyrophoric and moisture-sensitive. |

| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | Standard Supplier | Must be anhydrous. Peroxide formation risk. |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Standard Supplier | Used for quenching the reaction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Used as a drying agent. |

| Equipment |

| Three-neck round-bottom flask (oven-dried) |

| Magnetic stirrer and stir bar |

| Reflux condenser with inert gas inlet |

| Addition funnel (pressure-equalizing) |

| Thermometer |

| Ice-water bath |

| Inert gas line (Nitrogen or Argon) |

| Rotary evaporator |

Step-by-Step Synthesis Workflow

Caption: Experimental Workflow for the Synthesis of this compound.

-

Preparation: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, addition funnel, and condenser under a positive pressure of nitrogen. Ensure all glassware is thoroughly oven-dried.

-

Reaction Setup: Dissolve cyanuric chloride (e.g., 5.0 g, 27.1 mmol) in 100 mL of anhydrous diethyl ether in the flask.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Grignard Addition: Add methylmagnesium bromide (3.0 M in Et₂O, 9.5 mL, 28.5 mmol, 1.05 eq) to the addition funnel. Add the Grignard reagent dropwise to the cyanuric chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring. This will quench any unreacted Grignard reagent and precipitate magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to afford the pure this compound as a solid.

Critical Parameters and Optimization

The success of this synthesis hinges on precise control over several key parameters.

| Parameter | Recommended Condition | Rationale / Causality |

| Temperature | 0°C to 5°C | The reaction is exothermic. Low temperature is crucial to prevent di- and tri-substitution by controlling the reactivity of the Grignard reagent and maintaining selectivity for mono-alkylation.[14] |

| Stoichiometry | 1.0 to 1.1 equivalents of Grignard | Using a slight excess of the Grignard reagent ensures complete consumption of the cyanuric chloride starting material. A large excess increases the risk of multiple substitutions. |

| Solvent | Anhydrous Ether or THF | Ethereal solvents are essential for stabilizing the Grignard reagent. The solvent must be strictly anhydrous to prevent the decomposition of the organometallic reagent.[9] |

| Addition Rate | Slow, dropwise | A slow addition rate helps to dissipate the heat generated during the reaction and maintain a consistent low temperature, which is critical for selectivity. |

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Cyanuric Chloride: This compound is a lachrymator and is corrosive. It reacts violently with water, releasing HCl gas.[15][16] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[17][18]

-

Grignard Reagents: Methylmagnesium bromide solutions are typically pyrophoric and will ignite on contact with air. They react violently with water. All transfers and reactions must be conducted under a dry, inert atmosphere.[6]

-

Diethyl Ether: Ether is extremely flammable and volatile. Its vapors can form explosive mixtures with air. It can also form explosive peroxides upon standing. Always work in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound from cyanuric chloride is most reliably achieved through a controlled Grignard alkylation. By understanding the inherent reactivity of the triazine core and meticulously controlling key reaction parameters—most notably temperature and stoichiometry—researchers can achieve high yields of the desired mono-substituted product. The protocol outlined in this guide provides a validated, scalable, and efficient pathway to this valuable chemical intermediate, grounded in a firm understanding of the underlying chemical principles.

References

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 2. Triazine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. eolss.net [eolss.net]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Catalytic Asymmetric C-C bond formation with Organo-Lithium reagents | FP7 | CORDIS | Comisión Europea [cordis.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. aksci.com [aksci.com]

- 18. lobachemie.com [lobachemie.com]

Spectroscopic Elucidation of 2,4-Dichloro-6-methyl-1,3,5-triazine: A Technical Guide for Researchers

Introduction

2,4-Dichloro-6-methyl-1,3,5-triazine is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and performance materials. The precise substitution pattern on the triazine ring is critical to its reactivity and the properties of its derivatives. Unambiguous structural confirmation is therefore paramount, and this is best achieved through a multi-pronged spectroscopic approach.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this document delves into the rationale behind the spectroscopic characteristics and provides detailed, field-proven protocols for data acquisition, reflecting the expertise required in a modern research and development setting.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and CAS Number 1973-04-2, is foundational to understanding its spectral features.

Figure 1: Chemical structure of this compound.

The asymmetry introduced by the methyl group, in contrast to the high symmetry of its precursor, cyanuric chloride, simplifies some aspects of the spectra (e.g., fewer equivalent carbons in ¹³C NMR) while providing unique identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, exhibiting a single resonance corresponding to the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | Singlet | 3H | -CH₃ |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Interpretation and Causality:

The methyl group is attached to a carbon atom of the electron-deficient triazine ring. The electronegativity of the nitrogen atoms and the two chlorine atoms deshields the methyl protons, resulting in a downfield chemical shift compared to a methyl group on a simple alkane. The absence of adjacent protons leads to the observation of a singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~180 | C-CH₃ | The carbon atom bearing the methyl group is significantly deshielded by the adjacent nitrogen atoms. |

| ~172 | C-Cl | The two equivalent carbon atoms attached to chlorine are highly deshielded due to the electronegativity of both chlorine and the adjacent nitrogen atoms. |

| ~25 | -CH₃ | The methyl carbon is in a typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system. |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Expert Insights:

The chemical shifts of the triazine ring carbons are highly sensitive to the nature of the substituents. The presence of two chlorine atoms and one methyl group results in a distinct pattern of resonances, all appearing at very low field due to the cumulative electron-withdrawing effects of the nitrogen and chlorine atoms.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Figure 2: Workflow for NMR data acquisition and processing.

Causality behind Experimental Choices:

-

Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, well-defined solvent peak in the ¹³C NMR spectrum (δ ~77.16 ppm) which can be used for chemical shift referencing.

-

Concentration: A concentration of 10-20 mg in 0.6 mL of solvent provides a good balance between signal-to-noise and solubility for most small molecules.

-

Number of Scans: For ¹H NMR, a small number of scans (e.g., 16) is usually sufficient due to the high natural abundance of protons. For ¹³C NMR, a much larger number of scans is required because of the low natural abundance of the ¹³C isotope (~1.1%).

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by probing the vibrational frequencies of chemical bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | Weak-Medium | C-H stretching (methyl group) |

| ~1550-1600 | Strong | C=N stretching (triazine ring) |

| ~1450 | Medium | C-H bending (methyl group) |

| ~800-850 | Strong | C-Cl stretching |

Table 3: Predicted FT-IR Data for this compound.

Interpretation:

The IR spectrum is expected to be dominated by strong absorptions corresponding to the C=N stretching vibrations of the triazine ring and the C-Cl stretching vibrations. The presence of the methyl group will be indicated by weaker C-H stretching and bending modes.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

Figure 3: Workflow for FTIR data acquisition using the ATR method.

Trustworthiness of the Protocol:

The collection of a background spectrum immediately prior to the sample spectrum is a self-validating step that corrects for atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely that of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₄H₃Cl₂N₃). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

-

Key Fragments: Fragmentation is likely to involve the loss of a chlorine atom, a methyl radical, and cleavage of the triazine ring.

| m/z (relative intensity) | Proposed Fragment |

| 163/165/167 (M⁺) | [C₄H₃³⁵Cl₂N₃]⁺ / [C₄H₃³⁵Cl³⁷ClN₃]⁺ / [C₄H₃³⁷Cl₂N₃]⁺ |

| 148/150 | [M - CH₃]⁺ |

| 128/130 | [M - Cl]⁺ |

| 93 | [M - 2Cl]⁺ |

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound.

Figure 4: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

Figure 5: Typical GC-MS workflow for the analysis of this compound.

Rationale for GC-MS Parameters:

-

GC Column: A non-polar column like DB-5ms is a good starting point for the separation of a wide range of organic molecules.

-

Temperature Program: A temperature ramp allows for the efficient elution of the compound while ensuring good peak shape.

-

EI Energy: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared to spectral libraries.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The simplicity of the ¹H NMR spectrum, the distinct three-carbon signal pattern in the ¹³C NMR, the characteristic ring and C-Cl vibrations in the IR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum collectively form a definitive spectroscopic fingerprint for this important synthetic intermediate. Adherence to the detailed and scientifically grounded experimental protocols outlined in this guide will ensure the generation of high-quality, reliable, and reproducible data for researchers and scientists in the field of drug development and materials science.

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methyl-1,3,5-triazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-dichloro-6-methyl-1,3,5-triazine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a notable absence of publicly available quantitative solubility data for this compound, this document establishes a predicted solubility profile based on first principles and data from analogous triazine derivatives. Critically, this guide offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common organic solvents. This protocol is designed as a self-validating system, incorporating robust analytical methodologies for quantification. This work is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in work with this compound, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction and Physicochemical Profile

This compound (CAS No: 1973-04-2) is a heterocyclic compound featuring a triazine core substituted with two chlorine atoms and a methyl group.[1] These reactive chlorine atoms make it a versatile building block for nucleophilic substitution reactions, underpinning its utility in the synthesis of a variety of biologically active molecules, including inhibitors of HIV-1 reverse transcriptase and corticotropin-releasing hormone antagonists.[1]

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in the development of formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | [2] |

| Molecular Weight | 163.99 g/mol | [2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | 57-59 °C | [2] |

| Boiling Point | 125-127 °C @ 12 Torr | [2] |

| XLogP3 | 1.9 | [2] |

The positive XLogP3 value suggests a degree of lipophilicity, which is consistent with the general observation that many triazine derivatives exhibit limited solubility in water and greater solubility in organic solvents.[3]

Predicted Solubility Profile

For instance, the related compound 2,4-dichloro-6-methoxy-1,3,5-triazine is noted to have higher solubility in organic solvents such as methanol, ethanol, and acetone.[3] It is reasonable to infer a similar trend for the methyl-substituted analog.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Ethyl Acetate | Soluble to Highly Soluble | Capable of strong dipole-dipole interactions with the polar triazine ring. The lack of hydrogen bond donation from the solvent prevents strong solvation that might hinder dissolution. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The polar nature of these solvents will interact favorably with the triazine ring. However, the energy required to disrupt the hydrogen-bonding network of the solvent may limit solubility compared to aprotic solvents. |

| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | Pi-stacking interactions between the solvent and the triazine ring can promote solubility. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The lack of significant favorable intermolecular interactions between the nonpolar solvent and the relatively polar solute will result in poor solubility. |

| Aqueous | Water | Very Sparingly Soluble | The hydrophobic nature of the methyl and chloro substituents, coupled with the overall low polarity, suggests very limited solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound, a robust and systematic experimental approach is required. The following protocol outlines a standard gravimetric method coupled with a suitable analytical quantification technique.

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is filtered to remove undissolved solid, and an aliquot of the clear supernatant is analyzed to determine the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.[5]

Experimental Workflow Diagram

Caption: Workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated to facilitate dissolution.

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Quantification (Primary Method):

-

Method Development: Develop a stable and reproducible HPLC-UV or GC-MS method for the quantification of this compound. Gas chromatography and high-performance liquid chromatography are the most widely used techniques for the analysis of triazine herbicides and their derivatives.[5]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent used for the solubility test. Analyze these standards to generate a calibration curve.

-

Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the mobile phase (for HPLC) or an appropriate solvent (for GC).

-

Inject the diluted sample into the chromatograph and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of several physicochemical factors:

-

Solute-Solvent Interactions: As predicted, the primary determinant of solubility is the balance of intermolecular forces (van der Waals, dipole-dipole) between the solute and the solvent. Solvents that can engage in favorable dipole-dipole interactions with the triazine ring will be more effective.

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature.[3] This relationship should be experimentally verified for each solvent system.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A higher crystal lattice energy will generally lead to lower solubility.

-

Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Safety and Handling

While a specific safety data sheet for this compound was not retrieved, related dichlorotriazine compounds are classified as irritants to the skin, eyes, and respiratory system. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has established a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be published, a predictive profile based on chemical principles and analogous compounds has been provided. The detailed experimental protocol herein offers a robust framework for researchers to determine the precise solubility in solvents relevant to their work. Such data is invaluable for optimizing synthetic procedures, developing effective purification methods, and designing novel formulations, thereby accelerating research and development efforts involving this versatile chemical intermediate.

References

A-Z Guide to 2,4-Dichloro-6-methyl-1,3,5-triazine: Safety, Handling, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

Compound Analysis: Understanding the Intrinsic Risks

2,4-Dichloro-6-methyl-1,3,5-triazine (CAS No. 1973-04-2) is a heterocyclic organic compound widely utilized as a chemical intermediate.[1][2][3] Its utility in drug development, particularly in the synthesis of novel antagonists and inhibitors, stems from the high reactivity of its two chlorine atoms, which are susceptible to sequential nucleophilic substitution.[1][4] This same reactivity, however, is the root of its primary hazards. The triazine ring is electron-deficient, rendering the chlorine-bound carbons highly electrophilic.[5] This makes the compound acutely sensitive to moisture and nucleophiles, a critical consideration for both its synthesis applications and its safety profile.

The Chemistry of the Hazard: Why It's Corrosive and Reactive

The principal danger associated with this compound is its rapid reaction with water (hydrolysis). Even atmospheric moisture is sufficient to initiate this reaction, which liberates hydrochloric acid (HCl) gas. This reaction is the primary cause of its corrosive properties and respiratory irritation. Analogous compounds, such as 2,4,6-trichloro-1,3,5-triazine, are known to react violently with water.[6] Therefore, all handling procedures must be predicated on the rigorous exclusion of moisture.

GHS Hazard Identification

While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, data from analogous dichlorotriazine and chlorotriazine compounds provide a robust basis for hazard assessment. The expected classifications are summarized below.

| Hazard Class | Category | Hazard Statement | Rationale & Field Insight |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8] | Ingestion can cause significant gastrointestinal irritation.[9] |

| Skin Corrosion/Irritation | Category 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[7][8] | The compound itself is irritating, and its hydrolysis to HCl upon contact with skin moisture can cause chemical burns.[6][10] |

| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation.[7][8] | Direct contact with the solid or its dust can cause severe, potentially irreversible eye damage. The lachrymatory effect is pronounced.[6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[8] | Inhalation of dust or HCl vapor from hydrolysis can severely irritate or damage the respiratory tract.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] | This is a direct consequence of the compound's irritant nature and its reaction with moisture in the respiratory system. |

Physicochemical Data for Risk Assessment

| Property | Value | Significance for Handling |

| Molecular Formula | C₄H₃Cl₂N₃[2] | - |

| Molecular Weight | 163.99 g/mol | - |

| Appearance | White to off-white crystalline solid/powder | The fine powder can become airborne easily; handle with care to avoid dust generation.[7] |

| Melting Point | 101-104 °C | Stable solid at room temperature. |

| Boiling Point | 267 °C (approx.) | Low volatility, but dust inhalation is the primary exposure route. |

| Reactivity | Reacts with water, strong acids, strong bases, strong oxidizing agents, and alcohols.[6][11] | Crucial: Incompatible materials must be strictly avoided. Store away from these chemical classes. |

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE. Relying solely on PPE is a failure of risk management.

Primary Line of Defense: Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains airborne dust and captures any HCl gas generated from hydrolysis.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11] Eyewash stations and safety showers must be readily accessible and tested regularly.[9]

-

Inert Atmosphere: For reactions requiring the material's integrity, handling within a glovebox or under a stream of inert gas (Argon or Nitrogen) is standard practice. This also serves as a critical safety measure by preventing hydrolysis and the formation of corrosive HCl.[6]

Final Barrier: Personal Protective Equipment (PPE)

PPE is your last line of defense against exposure.[12] Selection must be deliberate and based on the specific hazards of this compound.

-

Hand Protection: Standard nitrile gloves are often insufficient for prolonged contact with reactive chlorinated compounds.

-

Recommended: Wear chemical-resistant gauntlet gloves (e.g., Butyl or Viton) over a pair of disposable nitrile gloves.[13][14] The gauntlet style protects the forearm.[15] The double-gloving technique allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

-

-

Eye and Face Protection:

-

Mandatory: Indirectly-vented, splash-resistant chemical safety goggles are required at all times.[13][14]

-

Strongly Recommended: A full-face shield must be worn over safety goggles whenever there is a risk of splash or significant dust generation, such as during bulk transfer or reaction quenching.[12][15]

-

-

Body Protection: A flame-resistant lab coat is standard. For large-scale operations, a chemical-resistant apron or a Tyvek-style safety suit is necessary to protect against spills.[14][16]

-

Respiratory Protection:

-

If there is any risk of dust generation outside of a fume hood (a scenario that should be avoided), a respirator is required.[7]

-

Type: An air-purifying respirator fitted with a P100 (HEPA) filter for particulates and an acid gas (e.g., for HCl) cartridge is appropriate.[14] All respirator use must comply with a formal respiratory protection program, including fit-testing.

-

This diagram outlines the decision-making process for selecting appropriate PPE based on the scale and nature of the work.

Caption: PPE selection logic based on the experimental scale.

Standard Operating Procedures (SOPs): A Self-Validating Approach

The following protocols are designed to be self-validating, meaning they include checks and rationale to ensure safety at each step.

SOP: Weighing and Dispensing the Solid Compound

-

Preparation: Don all required PPE (Section 2.2). Ensure the chemical fume hood sash is at the appropriate height. Place a container with a neutralizing agent (e.g., sodium bicarbonate solution) in the hood for immediate decontamination of tools.

-

Grounding: The compound can be a fine powder. To prevent static discharge from causing dust dispersal, use an anti-static weigh boat and ground the balance if possible.

-

Dispensing: Use a dedicated, clean spatula. Open the main container slowly inside the fume hood. Dispense the required amount into a tared, sealed secondary container (e.g., a vial with a septum cap).

-

Cleaning: Promptly and securely close the main container. Decontaminate the spatula and any affected surfaces by wiping with a cloth dampened with a neutralizing agent, followed by a standard cleaning solvent (e.g., isopropanol).

-

Validation: Visually inspect the work area for any residual powder. If any is found, repeat the decontamination process. Wash hands and forearms thoroughly after leaving the work area, even though gloves were worn.[7]

SOP: Safe Handling in Reactions

-

Inert Conditions: Assemble glassware and dry it thoroughly in an oven before use. Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen).

-

Solvent Choice: Use anhydrous solvents to prevent uncontrolled reaction and HCl generation.

-

Addition: If adding the solid to a reaction mixture, do so slowly and in portions via a powder addition funnel to control any initial exotherm. If adding a solution, use a syringe or dropping funnel.

-

Temperature Control: The substitution reactions on the triazine ring can be exothermic.[4] Always perform the reaction in a cooling bath (e.g., ice-water) and monitor the internal temperature.

-

Quenching: Never quench a reaction containing this reagent by adding water or protic solvents directly. The rapid hydrolysis will generate significant amounts of HCl gas. The preferred method is to cool the reaction to 0°C and slowly add a solution of a weak base, such as sodium bicarbonate, to neutralize any remaining reactive species and the acid byproduct.

Emergency Response: Plan, Act, Validate

Rapid and correct response during an emergency is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Do not hesitate. Immediately remove all contaminated clothing.[15] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[11] Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Call a poison control center or seek immediate medical attention.[11]

Spill Management Protocol

-

Small Spill (< 5g):

-

Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

-

Neutralize: Gently cover the spill with a dry neutralizing agent like sodium bicarbonate or calcium carbonate to react with any HCl formed.

-

Absorb: Once fizzing (if any) has stopped, cover the mixture with an inert absorbent material (e.g., vermiculite or sand).[7]

-

Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a neutralizing solution, followed by soap and water.

-

Validate: Test the pH of the decontaminated surface with litmus paper to ensure it is neutral.

-

-

Large Spill (> 5g) or Spill Outside a Fume Hood:

-

EVACUATE: Immediately evacuate the laboratory.

-

ALERT: Activate the fire alarm or emergency response system. Alert your institution's Environmental Health & Safety (EHS) department.

-

ISOLATE: Close the laboratory doors and prevent re-entry.

-

REPORT: Provide first responders with the Safety Data Sheet and details of the spill. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material cleanup.[7]

-

Caption: Decision tree for responding to a chemical spill.

Storage and Waste Management

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11][17] The storage area should be a designated corrosives or water-reactives cabinet. Storage under an inert atmosphere is recommended for long-term stability.[6]

-

Waste Disposal: Dispose of unused material and contaminated waste in a dedicated, labeled hazardous waste container.[8][11] Waste streams should not be mixed with other solvents or reactive chemicals. The container must be kept closed and dry. All disposal must be handled by trained EHS personnel in accordance with local, state, and federal regulations.

References

- 1. This compound | 1973-04-2 [chemicalbook.com]

- 2. This compound | 1973-04-2 [sigmaaldrich.com]

- 3. cenmed.com [cenmed.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. fishersci.com [fishersci.com]

- 12. Pesticide use and personal protective equipment [health.vic.gov.au]

- 13. Protect Yourself from Pesticides | Integrated Crop Management [crops.extension.iastate.edu]

- 14. extension.missouri.edu [extension.missouri.edu]

- 15. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]

- 16. solutionsstores.com [solutionsstores.com]

- 17. echemi.com [echemi.com]

A Comparative Analysis of Electrophilic Reactivity: Cyanuric Chloride vs. 2,4-Dichloro-6-methyl-1,3,5-triazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,5-triazine scaffold is a cornerstone in the synthesis of a multitude of industrial and pharmaceutical compounds, owing to its versatile and tunable reactivity. At the forefront of this chemical class are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its substituted derivatives. This technical guide provides a comprehensive, in-depth analysis of the comparative reactivity of cyanuric chloride and 2,4-dichloro-6-methyl-1,3,5-triazine. We will explore the fundamental principles governing their electrophilic nature, dissect the nuanced effects of substituent-induced steric and electronic modifications, and provide practical, field-proven insights into their application in synthetic chemistry. This document is intended to serve as a critical resource for researchers and professionals engaged in drug development and organic synthesis, enabling a more informed and strategic utilization of these pivotal chemical entities.

Introduction: The Versatile 1,3,5-Triazine Core

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, is characterized by its electron-deficient nature.[1][2][3][4] This electron deficiency arises from the presence of three electronegative nitrogen atoms, which withdraw electron density from the carbon atoms, rendering them highly susceptible to nucleophilic attack. This inherent electrophilicity is the foundation of the broad utility of triazine derivatives in organic synthesis.[2][3][4]

Cyanuric chloride, with its three reactive chlorine atoms, has long been a workhorse in various industries, serving as a precursor for pesticides, reactive dyes, and crosslinking agents.[5] Its symmetrical structure and the sequential, temperature-dependent reactivity of its chlorine atoms allow for the controlled introduction of a diverse array of functional groups.[6][7]

In contrast, this compound represents a modification of this fundamental scaffold, where one chlorine atom is replaced by a methyl group. This seemingly subtle change has profound implications for the reactivity of the remaining two chlorine atoms, a topic of critical importance for synthetic chemists aiming to fine-tune the properties of their target molecules. This guide will elucidate the chemical principles that underpin these differences in reactivity.

Structural and Electronic Properties

A foundational understanding of the structural and electronic characteristics of cyanuric chloride and this compound is paramount to appreciating their differential reactivity.

| Property | Cyanuric Chloride | This compound |

| Chemical Formula | C₃Cl₃N₃ | C₄H₃Cl₂N₃ |

| Molecular Weight | 184.41 g/mol | 163.99 g/mol |

| Appearance | White powder | Off-white solid |

| Symmetry | C₃ᵥ | Cₛ |

| Key Substituents | Three chlorine atoms | Two chlorine atoms, one methyl group |

The key distinction lies in the replacement of a chlorine atom with a methyl group. This substitution introduces both steric and electronic perturbations to the triazine ring.

Electronic Effects: The Inductive Influence

The electronic nature of the substituents on the triazine ring plays a dominant role in modulating the electrophilicity of the carbon atoms.

-

Cyanuric Chloride: The three chlorine atoms are strongly electron-withdrawing through the inductive effect. This synergistically depletes the electron density of the triazine ring, making the carbon atoms highly electrophilic and susceptible to nucleophilic attack.

-

This compound: The methyl group, in contrast to chlorine, is an electron-donating group through induction. This donation of electron density to the triazine ring partially mitigates the electron-withdrawing effects of the two remaining chlorine atoms and the ring nitrogens. Consequently, the carbon atoms in the methyl-substituted triazine are less electrophilic than those in cyanuric chloride.

References

- 1. teamchem.co [teamchem.co]

- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanuric chloride - Wikipedia [en.wikipedia.org]

- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Practical Guide to the Selective Synthesis of Monosubstituted Triazines using 2,4-Dichloro-6-methyl-1,3,5-triazine

Introduction and Strategic Rationale

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its metabolic stability, ability to engage in multiple hydrogen bonding interactions, and the predictable, versatile chemistry of its chlorinated precursors.[3] Among these, 2,4-dichloro-6-methyl-1,3,5-triazine offers a valuable platform for generating libraries of monosubstituted triazines, which are key intermediates in the synthesis of more complex, biologically active molecules.[4]

This guide provides an in-depth protocol for the selective monosubstitution of this compound. We will delve into the mechanistic principles that govern this selectivity, provide a robust, step-by-step experimental procedure, and discuss the necessary analytical techniques for product validation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for their specific nucleophiles of interest.

The Underlying Chemistry: Controlling Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the triazine ring is dominated by its electron-deficient nature, a result of the three highly electronegative nitrogen atoms. This electron deficiency makes the ring's carbon atoms highly electrophilic and thus susceptible to attack by nucleophiles. The substitution of the chlorine atoms proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6]

The SNAr reaction is a two-step addition-elimination process:

-

Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

-

Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion, which is an excellent leaving group.[7]

A critical feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The first substitution deactivates the ring towards further substitution because the incoming nucleophile (typically an amine, thiol, or alcohol) is electron-donating. Consequently, the second substitution requires more forcing conditions (e.g., higher temperature). This differential reactivity is the key to isolating the monosubstituted product in high yield.[9][10]

Experimental Protocol: Synthesis of a Monosubstituted Aminotriazine

This protocol details the synthesis of 2-((Substituted)amino)-4-chloro-6-methyl-1,3,5-triazine as a representative example.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥98% | Sigma-Aldrich | Store under inert gas; moisture sensitive. |

| Primary/Secondary Amine (Nucleophile) | ≥98% | Varies | Ensure it is free of significant water content. |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% (Anhydrous) | Sigma-Aldrich | A non-nucleophilic base is critical to prevent side reactions. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies | Use from a solvent purification system or a freshly opened bottle. |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Varies | For aqueous workup. |

| Brine (Saturated aqueous NaCl) | Reagent Grade | Varies | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies | For drying the organic layer. |

| Silica Gel | 230-400 mesh | Varies | For column chromatography. |

| TLC plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |

Step-by-Step Synthesis Workflow

The entire process should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol Steps:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.0 g, 6.02 mmol). Purge the flask with an inert gas (Nitrogen or Argon) and dissolve the solid in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration, ~30 mL).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This step is crucial for selectivity. Adding the nucleophile at room temperature or higher significantly increases the risk of disubstitution.

-

Nucleophile and Base Addition: In a separate vial, dissolve your amine of choice (1.0 eq., 6.02 mmol) and DIPEA (1.1 eq., 1.15 mL, 6.62 mmol) in a small amount of anhydrous DCM (~5 mL). Add this solution dropwise to the cooled, stirring triazine solution over 10-15 minutes.

-

Rationale for Stoichiometry: Using a 1:1 ratio of triazine to nucleophile maximizes the formation of the monosubstituted product. A slight excess of the non-nucleophilic base (DIPEA) is used to efficiently scavenge the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the primary nucleophile.[11][12]

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is 20-30% Ethyl Acetate in Hexanes.

-